molecular formula C11H22Cl2N2 B1391186 3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1185300-31-5

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1391186
M. Wt: 253.21 g/mol
InChI Key: VMBQNSJOFQJMTE-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane is a bicyclic structure found in many natural products with significant biological activities . It’s a core structure in many compounds and its derivatives are often synthesized for various applications .


Synthesis Analysis

The synthesis of bicyclo[3.2.1]octane derivatives has been achieved through various methods. One approach involves a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes . Another method uses a gold-catalyzed cascade reaction . These methods have been applied to the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of bicyclo[3.2.1]octane derivatives has been studied using various computational methods . These studies have helped to understand the factors that modulate their affinity for certain receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[3.2.1]octane derivatives often involve the formation of multiple bonds in a sequence of reactions . These reactions are complex and require careful control to achieve the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.2.1]octane derivatives can vary depending on the specific compound. For example, the density and detonation properties generally increase with the increasing number of nitro groups and aza nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Design

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride is structurally related to pyrrolidine, a saturated five-membered ring structure that is widely utilized in medicinal chemistry. Pyrrolidine and its derivatives, including the subject compound, offer various advantages in drug design due to their ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. This structural feature makes the compound potentially valuable in the development of bioactive molecules for treating human diseases. The presence of pyrrolidine in drug molecules is associated with a variety of biological activities, including selective binding to proteins and potential therapeutic applications (Li Petri et al., 2021).

Heterocyclic Chemistry

The compound of interest is a part of the nitrogen heterocycles, a significant structural component in pharmaceuticals. Nitrogen heterocycles, including pyrrolidine derivatives, are known for their diverse range of biological activities and are often used in the design of biologically active compounds. These structures are fundamental in medicinal chemistry, emphasizing their importance in drug development and therapeutic applications. Analyzing the structural diversity and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals underscores the critical role these structures play in the development of new and effective medicinal compounds (Vitaku et al., 2014).

Supramolecular Chemistry

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride, through its structural analogy, relates to materials studied for molecular switching properties. Iron(ii) spin crossover materials, for instance, are of great interest in the realm of displays, sensors, actuators, or memory components. Such materials often involve ligand designs leading to self-assembly of discrete polynuclear iron(ii) complexes with rich spin crossover (SCO) activity. The compound's relevance in this context comes from its potential to contribute to the design of ligands or frameworks that exhibit or enhance SCO properties, which are crucial for developing materials with applications in information storage and other advanced technologies (Hogue, Singh, & Brooker, 2018).

Future Directions

The synthesis and study of bicyclo[3.2.1]octane derivatives is an active area of research. Future directions may include the development of new synthesis methods, the design of new derivatives with improved properties, and the exploration of their potential applications .

properties

IUPAC Name

3-pyrrolidin-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-2-6-13(5-1)11-7-9-3-4-10(8-11)12-9;;/h9-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBQNSJOFQJMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC3CCC(C2)N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

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